1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14631180
InChI: InChI=1S/C15H28N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-5,14-15H,3,6-13H2,1-2H3
SMILES:
Molecular Formula: C15H28N2
Molecular Weight: 236.40 g/mol

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

CAS No.:

Cat. No.: VC14631180

Molecular Formula: C15H28N2

Molecular Weight: 236.40 g/mol

* For research use only. Not for human or veterinary use.

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine -

Specification

Molecular Formula C15H28N2
Molecular Weight 236.40 g/mol
IUPAC Name 1-butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine
Standard InChI InChI=1S/C15H28N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-5,14-15H,3,6-13H2,1-2H3
Standard InChI Key YVMFYUQRJHTFPJ-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1CCN(CC1)CC2CCC=CC2

Introduction

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a complex organic compound belonging to the piperazine class. It features a piperazine ring, a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions. The molecule also includes a butan-2-yl group and a cyclohex-3-en-1-ylmethyl substituent, contributing to its unique chemical properties. The molecular formula of this compound is C15H28N2, indicating it has 15 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms .

Biological Activities and Potential Applications

Compounds containing piperazine structures are known for their diverse biological activities, including antipsychotic, antidepressant, and antimicrobial properties. Research indicates that derivatives of piperazine can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The specific biological activity of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine would require empirical studies to elucidate its pharmacological profile.

Synthesis Methods

The synthesis of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can be achieved through several methods, each requiring careful control of reaction conditions to optimize yield and purity. Common methods involve the reaction of piperazine with appropriate alkylating agents to introduce the butan-2-yl and cyclohex-3-en-1-ylmethyl groups.

Interaction Studies

Interaction studies involving this compound would typically focus on its binding affinity to various receptors or enzymes. These studies could employ techniques such as radiolabeled ligand binding assays or computational docking studies to predict interactions with target proteins. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds, such as 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine, also feature piperazine rings with different substituents. These compounds are known for their potential use in treating depression and anxiety disorders, as well as exhibiting antitumor properties. The unique combination of substituents in 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine may confer distinct biological activities compared to its analogs.

Table: Comparison of Piperazine Derivatives

Compound NameStructure FeaturesNotable Biological Activities
1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazinePiperazine ring, butan-2-yl, cyclohex-3-en-1-ylmethylPotential antipsychotic, antidepressant, antimicrobial
1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazinePiperazine ring, bicyclo[2.2.1]hept-2-yl, cyclohex-3-en-1-ylmethylAntidepressant, antitumor properties
1-(3,3-dimethylbicyclo[2.2.1]heptane)Variations in methyl groupsAffects lipophilicity

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